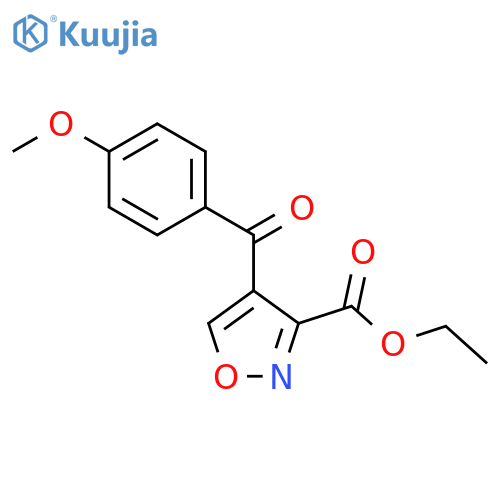Cas no 952182-69-3 (Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate)

952182-69-3 structure
商品名:Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate
CAS番号:952182-69-3
MF:C14H13NO5
メガワット:275.256724119186
MDL:MFCD09027191
CID:1027303
PubChem ID:24213895
Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(4-methoxybenzoyl)isoxazole-3-carboxylate
- Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate
- DTXSID70640033
- MFCD09027191
- CS-0325646
- A915684
- CNB18269
- MA-0725
- 952182-69-3
- Ethyl4-(4-methoxybenzoyl)isoxazole-3-carboxylate
- J-520930
- AKOS005073462
- ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate
- Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate
-
- MDL: MFCD09027191
- インチ: InChI=1S/C14H13NO5/c1-3-19-14(17)12-11(8-20-15-12)13(16)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3
- InChIKey: PNVDVDLKWPJHLF-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=NOC=C1C(=O)C1=CC=C(OC)C=C1
計算された属性
- せいみつぶんしりょう: 275.07937252g/mol
- どういたいしつりょう: 275.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 78.6Ų
じっけんとくせい
- ゆうかいてん: 55-57
Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate セキュリティ情報
- 危害声明: Irritant
- ちょぞうじょうけん:Sealed in dry,2-8°C
Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B442698-50mg |
Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate |
952182-69-3 | 50mg |
$ 115.00 | 2022-06-07 | ||
| abcr | AB257765-500mg |
Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate, 95%; . |
952182-69-3 | 95% | 500mg |
€215.40 | 2025-03-19 | |
| TRC | B442698-10mg |
Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate |
952182-69-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| Chemenu | CM158893-1g |
Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate |
952182-69-3 | 95% | 1g |
$*** | 2023-05-29 | |
| TRC | B442698-100mg |
Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate |
952182-69-3 | 100mg |
$ 185.00 | 2022-06-07 | ||
| Apollo Scientific | OR12193-1g |
Ethyl 4-(4-methoxybenzoyl)isoxazole-3-carboxylate |
952182-69-3 | 1g |
£120.00 | 2023-08-31 | ||
| Apollo Scientific | OR12193-5g |
Ethyl 4-(4-methoxybenzoyl)isoxazole-3-carboxylate |
952182-69-3 | 5g |
£228.00 | 2023-08-31 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048019-500mg |
Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate |
952182-69-3 | >95% | 500mg |
1217CNY | 2021-05-07 | |
| abcr | AB257765-1g |
Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate, 95%; . |
952182-69-3 | 95% | 1g |
€315.00 | 2025-03-19 | |
| abcr | AB257765-5g |
Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate, 95%; . |
952182-69-3 | 95% | 5g |
€859.90 | 2025-03-19 |
Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
952182-69-3 (Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate) 関連製品
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:952182-69-3)Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate

清らかである:99%
はかる:1g
価格 ($):156.0